3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one
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Overview
Description
3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of an amino group at the 3-position and a 3,4-dimethoxyphenyl group at the 5-position of the cyclohexenone ring. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency.
Another synthetic route involves the use of 3,4-dimethoxyphenylacetonitrile as a starting material. This compound is reacted with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired cyclohexenone derivative. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These processes utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of efficient catalysts and purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fragrances, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The presence of the amino and methoxy groups allows for interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethylcyclohex-2-en-1-one: A similar compound with a dimethyl group at the 5-position instead of the 3,4-dimethoxyphenyl group.
3-Amino-2-cyclohexen-1-one: A simpler analog with no substituents on the cyclohexenone ring.
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one: A derivative with a nitrophenyl group at the 3-position.
Uniqueness
3-Amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for interactions with biological targets and increases its versatility in synthetic applications compared to its simpler analogs.
Properties
CAS No. |
1114596-82-5 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-amino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6,15H2,1-2H3 |
InChI Key |
BKDIQRJGHFJKRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)N)OC |
Origin of Product |
United States |
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